molecular formula C13H17NO2 B7503002 4-cyclopentyloxy-N-methylbenzamide

4-cyclopentyloxy-N-methylbenzamide

Cat. No.: B7503002
M. Wt: 219.28 g/mol
InChI Key: FXOLHLADLZJMHY-UHFFFAOYSA-N
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Description

4-cyclopentyloxy-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core structure substituted with a cyclopentyloxy group and an N-methylamide functionality. This molecular architecture is similar to that of other investigated cyclopentylbenzamide derivatives, which have been explored for their biological activity, particularly as agonists for the adenosine A1 receptor (A1R) . Adenosine A1 receptor agonists are a significant area of study due to their potential therapeutic applications in treating conditions such as type 2 diabetes, neuropathic pain, epilepsy, and cardiac arrhythmias . The mechanism of action for related compounds involves binding to the orthosteric site of the A1R, a Gi/o-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels . The cyclopentyl and benzamide motifs are common pharmacophores in drug discovery. The N-methylation of the amide group, as seen in this compound, is a modification often employed to fine-tune the physicochemical properties of a molecule, which can influence its metabolic stability and passive membrane permeability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

4-cyclopentyloxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-13(15)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLHLADLZJMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Cyclopentyloxybenzoic Acid

The cyclopentyloxy group is introduced through a Williamson ether synthesis. Starting with methyl 4-hydroxybenzoate, reaction with cyclopentyl bromide in the presence of potassium carbonate and a catalytic amount of potassium iodide yields methyl 4-cyclopentyloxybenzoate. Hydrolysis of the ester under basic conditions (e.g., aqueous NaOH) produces 4-cyclopentyloxybenzoic acid. This method achieves yields of 85–90% under optimized conditions.

Reaction Conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetone, reflux (12–16 hours)

  • Hydrolysis: 2M NaOH, 80°C (4 hours).

Amidation with Methylamine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 4-cyclopentyloxybenzoyl chloride, which is then reacted with methylamine in anhydrous dichloromethane. This step typically proceeds at 0–5°C to minimize side reactions, yielding the target amide in 75–80% purity. Further purification via recrystallization from ethanol/n-heptane mixtures enhances purity to >98%.

Key Data:

StepReagent/ConditionsYield (%)Purity (%)
Ether FormationCyclopentyl bromide, K₂CO₃8895
Ester HydrolysisNaOH, H₂O/EtOH9297
AmidationSOCl₂, CH₂Cl₂, Methylamine7898

Transition Metal-Catalyzed Coupling Approaches

Recent advances in catalytic systems have enabled direct coupling strategies, bypassing intermediate isolation. A nickel-catalyzed protocol, adapted from N-methylbenzamide syntheses, offers a one-pot route.

Nickel-Catalyzed Aminocarbonylation

In this method, 4-bromophenyl cyclopentyl ether reacts with N-methylformamide in the presence of Ni(OAc)₂·4H₂O, a phosphite ligand, and sodium methoxide. The reaction proceeds via oxidative addition of the aryl bromide to nickel, followed by CO insertion and amide bond formation.

Optimized Parameters:

  • Catalyst: Ni(OAc)₂·4H₂O (1 mol%)

  • Ligand: Tris(2,4-di-tert-butylphenyl)phosphite (1.2 mol%)

  • Base: NaOMe (2 equiv)

  • Temperature: 110°C (10 hours)

  • Yield: 68–72%.

This method reduces step count but requires careful control of CO atmosphere and ligand stoichiometry. Side products, such as over-carbonylated derivatives, are minimized by maintaining a 1:3 aryl bromide-to-amide ratio.

Solid-Phase Synthesis Using Indion 190 Resin

Environmentally benign protocols employing heterogeneous catalysis have gained traction. Indion 190 resin, a macroporous ion-exchange resin, facilitates efficient amide bond formation under mild conditions.

Resin-Mediated Amidation

4-Cyclopentyloxybenzoic acid is adsorbed onto Indion 190 resin and reacted with methylamine gas in toluene at 60°C. The resin acts as both catalyst and water scavenger, driving the equilibrium toward amide formation.

Advantages:

  • Solvent: Toluene (recyclable)

  • Temperature: 60°C (vs. 100°C in classical methods)

  • Yield: 82% with >99% conversion.

Post-reaction, the resin is filtered and reused for up to five cycles without significant activity loss, making this method cost-effective and sustainable.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

MethodStepsYield (%)Purity (%)Catalyst ReusabilityEnvironmental Impact
Classical Amidation37898NoModerate (SOCl₂ use)
Nickel Catalysis17095NoHigh (CO handling)
Solid-Phase Synthesis18299Yes (5 cycles)Low

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky cyclopentyloxy group slows reaction kinetics in both etherification and amidation steps. Strategies include:

  • Ultrasound Assistance: Sonication during ether formation reduces reaction time by 40%.

  • High-Pressure Conditions: Autoclave reactions at 2–3 bar improve cyclopentyl bromide diffusion, enhancing ether yields to 93%.

Purification Complexities

The lipophilic nature of this compound complicates crystallization. Mixed-solvent systems (e.g., ethanol/n-heptane) achieve optimal crystal growth, with a 15:85 vol/vol ratio providing 98% recovery .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyloxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopentyloxy-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopentyloxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • 4-Methoxy-N-methylbenzamide () : The dihedral angle between the amide group and benzene ring is 10.6°, facilitating N–H⋯O hydrogen bonds and C–H⋯O contacts in the crystal lattice .
  • 4-Bromo-N-(2-nitrophenyl)benzamide () : The nitro group induces a planar conformation, with two molecules per asymmetric unit. Such planarization is less probable with bulky cyclopentyloxy substituents .

Physicochemical Properties

  • Fluorescence () : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence intensity dependent on electron-donating groups. The cyclopentyloxy group, being electron-donating but bulky, may quench fluorescence compared to smaller substituents like methoxy .
  • Hydrogen Bonding () : 4-Chloro-N-(2-methoxyphenyl)benzamide forms C–H⋯O interactions. The cyclopentyloxy group’s steric bulk might reduce such interactions, affecting solubility and crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Dihedral Angle (°) Key Interactions Biological Activity Reference
4-Methoxy-N-methylbenzamide 4-OCH₃, N-CH₃ 10.6 N–H⋯O, C–H⋯O Synthetic intermediate
4-Cyclopentyloxy-N-methylbenzamide 4-O-Cyclopentyl, N-CH₃ Not reported Likely reduced H-bonding Potential anticancer agent
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ Planar conformation π-π stacking Structural studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl, 2-OCH₃, 4-CH₃ Not reported Fluorescence emission Spectrofluorometric probe

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyclopentyloxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling 4-cyclopentyloxybenzoic acid with methylamine using carbodiimide-based reagents (e.g., DCC or EDC) and catalysts like DMAP. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) critically influence yield. For example, DCC/DMAP in DCM at room temperature achieves ~70% yield in analogous benzamide syntheses . Optimization may include stoichiometric adjustments (1.2 equivalents of methylamine) or alternative coupling agents (HBTU) to reduce side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for the N-methyl group (~3.0 ppm) and a multiplet for the cyclopentyloxy protons (1.5–2.1 ppm). 13C^{13}C-NMR confirms the carbonyl at ~165–170 ppm .
  • IR : A strong amide C=O stretch (~1650 cm1^{-1}) and C-O-C ether stretch (~1250 cm1^{-1}) are diagnostic .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Start with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (1–100 µM) and IC50_{50} calculations provide initial mechanistic insights .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic protein structures (e.g., PARP-1 or EGFR). Prioritize modifications to the cyclopentyloxy group for improved hydrophobic interactions. Free energy perturbation (FEP) calculations predict binding energy changes, while MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional effects). Control for assay-specific variables:

  • Solubility : Use DMSO concentrations ≤0.1% to avoid artifacts .
  • Metabolic stability : Test compound integrity in cell lysates via LC-MS to rule out degradation .
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?

  • Methodological Answer : Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., coupling steps). Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. For large-scale crystallization, optimize solvent mixtures (ethanol/water) to enhance yield and polymorph control .

Q. How does the cyclopentyloxy substituent influence the compound’s pharmacokinetic properties, and what in vivo models are suitable for testing?

  • Methodological Answer : The cyclopentyl group enhances lipophilicity (clogP ~3.5), improving membrane permeability but potentially reducing solubility. Assess bioavailability in rodent models via IV/PO dosing and LC-MS/MS pharmacokinetic profiling. Use PAMPA assays for passive diffusion and CYP450 inhibition screens (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict in determining the conformation of this compound?

  • Methodological Answer : Solution-state NMR captures dynamic conformations, while X-ray crystallography reveals static crystal packing effects. For example, the cyclopentyloxy group may adopt multiple chair-twist conformations in solution but lock into a single conformation in the crystal lattice. Use variable-temperature NMR and NOESY to map solution dynamics, and compare with DFT-optimized geometries .

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